

2',5'-Dichloroacetophenone physical properties

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Compound of Interest

Compound Name: 2',5'-Dichloroacetophenone

Cat. No.: B105169

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An In-depth Technical Guide to the Physical Properties of 2',5'-Dichloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',5'-Dichloroacetophenone is a versatile chemical intermediate widely utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique dichloro substitution pattern provides a reactive scaffold for constructing more complex molecules, making it a valuable building block in organic synthesis.[1] This compound is particularly noted for its role as a precursor in the development of various therapeutic agents, including analgesics and anti-inflammatory drugs, as well as in the creation of herbicides and pesticides.[1] This guide provides a comprehensive overview of its core physical properties, experimental protocols for its synthesis, and a logical workflow for its preparation.

Core Physical and Chemical Properties

The fundamental properties of **2',5'-Dichloroacetophenone** are summarized below. These data are essential for its handling, application in synthetic chemistry, and for analytical purposes.



Property	Value	Source
CAS Number	2476-37-1	[1]
Molecular Formula	C ₈ H ₆ Cl ₂ O	[1]
Molecular Weight	189.04 g/mol	[1]
Appearance	Colorless to yellow to brown clear liquid	[1]
Melting Point	11-13 °C	[1][2]
Boiling Point	118 °C at 12 mmHg	[1][2]
Density	1.312 g/mL at 25 °C	[1][2]
Refractive Index (n20/D)	1.5624	[1][2]
Solubility	Slightly soluble in Chloroform and Methanol	[2]
Purity	≥ 98-99% (GC, HPLC)	[1]

Experimental Protocols: Synthesis

2',5'-Dichloroacetophenone is commonly synthesized via a Friedel-Crafts acylation reaction. Below are detailed methodologies based on established laboratory procedures.

Method 1: Synthesis from 1,4-Dichlorobenzene

This protocol details the acylation of 1,4-dichlorobenzene with acetyl chloride.

Materials:

- 1,4-Dichlorobenzene (29.4g, 0.2 mol)
- Anhydrous Aluminum Chloride (33.7g, 0.253 mol)
- Freshly distilled Acetyl Chloride (10.3g, 0.13 mol)
- Dichloromethane



- 1M Potassium Hydroxide solution
- Anhydrous Sodium Sulfate
- Ice water

Procedure:

- Melt 29.4g of 1,4-dichlorobenzene in a three-necked flask by heating to 80°C.[3]
- Add 33.7g of anhydrous aluminum chloride to the molten starting material.
- With stirring, add 10.3g of freshly distilled acetyl chloride dropwise over a period of 30 minutes.
- Maintain the reaction mixture at 40°C for 6 hours.[3]
- After the reaction is complete, cool the mixture to room temperature.[3]
- Slowly pour the reaction mixture into 100ml of ice water to quench the reaction.
- Extract the aqueous mixture three times with 50ml portions of dichloromethane.[3]
- Combine the organic layers and wash successively with water, 1M potassium hydroxide solution, and then water again.[3]
- Dry the organic layer over anhydrous sodium sulfate.[3]
- Evaporate the dichloromethane under reduced pressure. The remaining residue is the desired product, 2',5'-Dichloroacetophenone.[3]

Method 2: Alternative High-Yield Synthesis

This protocol provides an alternative procedure using o-dichlorobenzene as a precursor, reporting a high yield.

Materials:

o-Dichlorobenzene (14.7g)



- Anhydrous Aluminum Chloride (33.3g)
- Acetyl Chloride (11.8g)
- Dichloromethane
- · Ice water

Procedure:

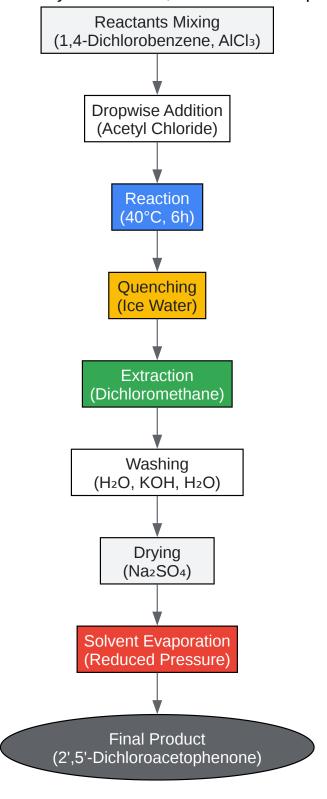
- In a 250ml three-necked flask, combine 14.7g of o-dichlorobenzene and 33.3g of anhydrous aluminum chloride.[3]
- Stir the mixture and heat to 65°C.[3]
- Add 11.8g of acetyl chloride dropwise over a 2-hour period.[3]
- Once the addition is complete, increase the temperature to 100°C and continue the reaction for 5 hours.[3]
- Slowly add 50ml of ice water to the reaction flask.[3]
- Perform an extraction using 100ml of dichloromethane.[3]
- Separate the dichloromethane layer and remove the solvent via distillation under reduced pressure to yield the final product.[3]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 2',5'-Dichloroacetophenone as described in Method 1.



Workflow for Synthesis of 2',5'-Dichloroacetophenone



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Caption: Synthesis and Purification Workflow.



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